1-(4-Methoxyphenyl)pyridin-2(1H)-one
Overview
Description
The compound “1-(4-Methoxyphenyl)pyridin-2(1H)-one” is a heterocyclic compound that contains a pyridin-2-one ring and a methoxyphenyl group . Pyridin-2-one is a type of pyridine, which is a six-membered ring with one nitrogen atom and five carbon atoms. The methoxyphenyl group consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached .
Molecular Structure Analysis
The molecular structure of “1-(4-Methoxyphenyl)pyridin-2(1H)-one” would consist of a pyridin-2-one ring attached to a 4-methoxyphenyl group. The exact structure would depend on the specific positions of these groups on the molecule .Chemical Reactions Analysis
Again, while specific reactions involving “1-(4-Methoxyphenyl)pyridin-2(1H)-one” are not available, similar compounds are often involved in reactions such as nucleophilic substitution, electrophilic substitution, and redox reactions .Scientific Research Applications
Fluorescent Sensing : A derivative, 3-(4-methoxyphenyl)-4-(methylsulfanyl)-6-(pyridin-2-yl)pyridin-2(1H)-one, has been developed as a novel small molecule fluorescent probe for effectively detecting Zn(2+) ions (Hagimori et al., 2011).
Cytotoxic Activity : Another compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, shows promising cytotoxic activity against MCF-7 cells, indicating potential in cancer research (Mushtaque et al., 2016).
Corrosion Inhibition : Pyridine derivatives, including those related to 1-(4-Methoxyphenyl)pyridin-2(1H)-one, have been found to inhibit N80 steel corrosion in acidic environments (Ansari et al., 2015).
Bronchial Pneumonia Treatment : A new heterocycle compound based on this chemical structure has shown potential for treating children's bronchial pneumonia (Xiao-fang Ding & Xiao Zhong, 2022).
Crystal Structure Analysis : Studies on various derivatives have provided insights into their crystal structures, which are crucial for understanding their chemical properties and potential applications (Qing Wang et al., 2017).
Synthesis of Pyridine Derivatives : Research has been conducted on the synthesis of new pyridine derivatives from 1-(4-Methoxyphenyl)pyridin-2(1H)-one, which are significant for developing new pharmaceuticals and other applications (Wu Feng, 2011).
Theoretical Studies : Theoretical studies using density functional theory have been conducted on derivatives to validate experimental results (Nazmiye Öner et al., 2016).
Future Directions
properties
IUPAC Name |
1-(4-methoxyphenyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11-7-5-10(6-8-11)13-9-3-2-4-12(13)14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOAQLWTRJJVPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479835 | |
Record name | 1-(4-METHOXYPHENYL)PYRIDIN-2(1H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)pyridin-2(1H)-one | |
CAS RN |
725256-40-6 | |
Record name | 1-(4-METHOXYPHENYL)PYRIDIN-2(1H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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